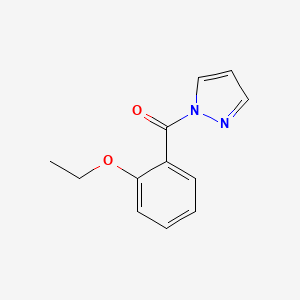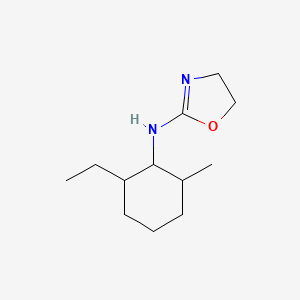
N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine is a synthetic organic compound that belongs to the class of oxazoline derivatives This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with ethyl and methyl groups, and an oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2-ethyl-6-methylcyclohexanone with an appropriate amine and a source of oxazoline. One common method is the condensation reaction between 2-ethyl-6-methylcyclohexanone and 2-aminoethanol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the recycling of solvents and reagents is often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxazoline derivatives with additional functional groups.
Reduction: Amine derivatives with reduced oxazoline ring.
Substitution: Substituted oxazoline compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features allow it to bind to DNA or proteins, potentially interfering with cellular processes and exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine can be compared with other oxazoline derivatives and cyclohexyl compounds:
Similar Compounds:
Uniqueness:
- The presence of both ethyl and methyl groups on the cyclohexyl ring provides unique steric and electronic properties.
- The oxazoline ring offers versatility in chemical reactions and potential biological activities.
- Its combined structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H22N2O |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
N-(2-ethyl-6-methylcyclohexyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H22N2O/c1-3-10-6-4-5-9(2)11(10)14-12-13-7-8-15-12/h9-11H,3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YOVBOVGCGOBAKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1NC2=NCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

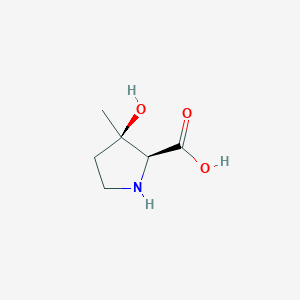
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
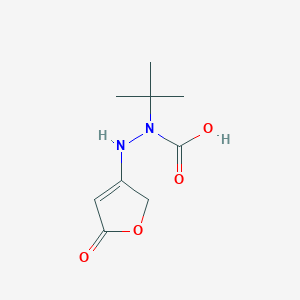
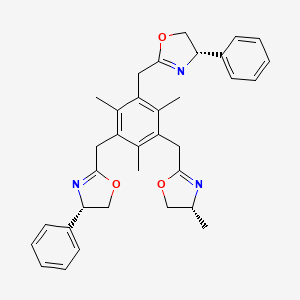
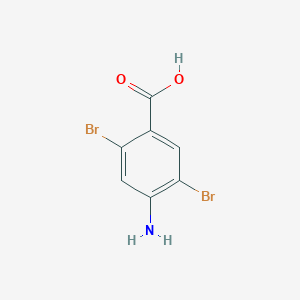
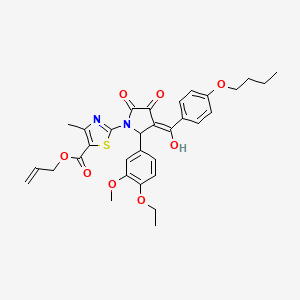
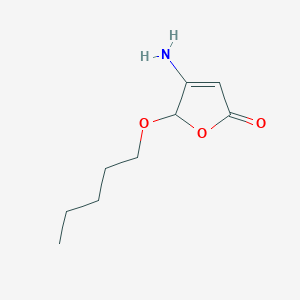

![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)
